N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis: Research has been conducted on synthesizing Pyridazinone derivatives and thiadiazole derivatives, which are chemically stable and possess multiple actions for base oil improvement and as corrosion inhibitors for carbon steel in acidic media. These compounds are synthesized and characterized using conventional analysis tools, demonstrating their potential for industrial applications (Nessim, 2017).
Biological Applications
- Anticancer Activity: Thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Studies show that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancer cells, by inducing apoptosis of cancer cells (Ekrek et al., 2022). Another study focused on novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety, showing potent activity against the MCF-7 breast cancer cell line, thus indicating their potential as anti-breast cancer agents (Gomha et al., 2017).
Structural Analysis
- Molecular Structure Characterization: The structure of certain N-substituted thiadiazole derivatives has been characterized, revealing detailed insights into their molecular configuration and intermolecular interactions. This foundational knowledge supports further exploration of their applications in chemical and biological contexts (Boechat et al., 2011).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(8-5-14)27-13-26(31(29,30)19-3-2-10-24-21(19)27)12-20(28)25-18-9-6-15(22)11-17(18)23/h2-11H,12-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXXUHCCYIFOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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